Cas no 57118-65-7 (2-propyl-1H-Imidazole-5-ethanamine)

2-propyl-1H-Imidazole-5-ethanamine 化学的及び物理的性質
名前と識別子
-
- 2-propyl-1H-Imidazole-5-ethanamine
- 2-(2-Propyl-1H-imidazol-4-yl)ethanamine
- DTXSID601296381
- AKOS006370702
- 57118-65-7
- 2-n-propylhistamine
-
- インチ: InChI=1S/C8H15N3/c1-2-3-8-10-6-7(11-8)4-5-9/h6H,2-5,9H2,1H3,(H,10,11)
- InChIKey: BZOGRWQAECSWHA-UHFFFAOYSA-N
- SMILES: CCCC1=NC=C(N1)CCN
計算された属性
- 精确分子量: 153.126597491g/mol
- 同位素质量: 153.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 106
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- XLogP3: 0.6
2-propyl-1H-Imidazole-5-ethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A069004191-5g |
2-(2-Propyl-1H-imidazol-4-yl)ethanamine |
57118-65-7 | 95% | 5g |
$4783.80 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618166-1g |
2-(2-Propyl-1H-imidazol-5-yl)ethan-1-amine |
57118-65-7 | 98% | 1g |
¥25762.00 | 2024-05-08 | |
Alichem | A069004191-1g |
2-(2-Propyl-1H-imidazol-4-yl)ethanamine |
57118-65-7 | 95% | 1g |
$1989.90 | 2023-09-01 |
2-propyl-1H-Imidazole-5-ethanamine 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
2-propyl-1H-Imidazole-5-ethanamineに関する追加情報
2-propyl-1H-imidazole-5-ethanamine (CAS No 57118-65-7): A Comprehensive Overview
2-propyl-1H-imidazole-5-ethanamine, identified by the CAS registry number 57118-65-7, is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, belonging to the imidazole family, exhibits unique structural and functional properties that make it a valuable tool in various research and industrial applications.
The molecular structure of 2-propyl-1H-imidazole-5-ethanamine consists of an imidazole ring substituted with a propyl group at position 2 and an ethanamine group at position 5. This substitution pattern imparts distinctive chemical reactivity and biological activity to the molecule. Recent studies have highlighted its potential as a building block for advanced materials, such as coordination polymers and metalloorganic frameworks (MOFs), due to its ability to act as a ligand in metal coordination.
One of the most promising applications of 2-propyl-1H-imidazole-5-ethanamine lies in drug discovery. Researchers have explored its role as a scaffold for developing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
In the realm of materials science, 2-propyl-1H-imidazole-5-ethanamine has been utilized as a precursor for synthesizing porous materials with high surface area and catalytic activity. These materials have shown potential in applications such as gas storage, catalysis, and sensing technologies. A recent breakthrough reported in Nature Communications showcased its use in creating MOFs with exceptional stability under harsh conditions, opening new avenues for industrial catalysis.
The synthesis of 2-propyl-1H-imidazole-5-ethanamine involves a multi-step process that typically starts with the preparation of imidazole derivatives followed by substitution reactions to introduce the propyl and ethanamine groups. Optimization of these reactions has led to higher yields and improved purity, making it more accessible for large-scale production.
In terms of chemical properties, 2-propyl-1H-imidazole-5 ethanamine is known for its moderate solubility in organic solvents and its ability to form stable complexes with metal ions. These properties make it an attractive candidate for use in chelation therapy and other medical applications where selective metal ion binding is required.
The environmental impact of CAS No 57118 65 7 has also been a topic of interest among researchers. Studies have shown that it exhibits low toxicity towards aquatic organisms under standard testing conditions, suggesting that it may be environmentally benign when used responsibly. However, further research is needed to fully understand its long-term effects on ecosystems.
In conclusion, 2-propyl 1H imidazole 5 ethanamine (CAS No 57118 65 7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in future innovations across medicine, materials science, and beyond. ]]>
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